(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine
CAS No.:
VCID: VC18984851
Molecular Formula: C18H21N5
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
(E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine, with the CAS number 920503-60-2, is a synthetic organic compound that has garnered attention in chemical research due to its unique molecular structure and potential applications. This compound is characterized by its molecular formula, C18H21N5, and a molecular weight of approximately 307.39 g/mol . Synthesis and PreparationWhile specific synthesis protocols for (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses starting from simpler purine derivatives. These processes typically include alkylation reactions to introduce the benzyl group and condensation reactions to form the ethenyl linkage. Biological and Chemical ApplicationsAlthough specific biological activities of (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine are not well-documented, related purine derivatives have shown potential in various therapeutic areas. For example, some 9-benzylpurines exhibit antiviral and anticonvulsant properties, suggesting that modifications to the purine core can lead to compounds with diverse biological activities . Research Findings and Future DirectionsGiven the lack of detailed research findings specifically on (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine, future studies could focus on exploring its potential biological activities, such as antiviral or neurological effects, and optimizing its synthesis for larger-scale production. Additionally, structural modifications could be explored to enhance its reactivity or biological efficacy. |
---|---|
Product Name | (E)-2-(9-Benzyl-9H-purin-6-yl)-N,N-diethylethenamine |
Molecular Formula | C18H21N5 |
Molecular Weight | 307.4 g/mol |
IUPAC Name | (E)-2-(9-benzylpurin-6-yl)-N,N-diethylethenamine |
Standard InChI | InChI=1S/C18H21N5/c1-3-22(4-2)11-10-16-17-18(20-13-19-16)23(14-21-17)12-15-8-6-5-7-9-15/h5-11,13-14H,3-4,12H2,1-2H3/b11-10+ |
Standard InChIKey | YSPSDDRUKJMGTC-ZHACJKMWSA-N |
Isomeric SMILES | CCN(CC)/C=C/C1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Canonical SMILES | CCN(CC)C=CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
PubChem Compound | 16094097 |
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume